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The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe

and often fatal hemorrhagic fever. The viral surface glycoprotein (GP) is crucial for viral entry

into host cells, making it the primary target for neutralizing antibodies and vaccine

development. This guide provides a detailed comparison of prominent EBOV-GP neutralizing

antibodies, summarizing their performance based on available experimental data.

Overview of EBOV-GP Neutralizing Antibodies
Monoclonal antibodies (mAbs) have emerged as a highly effective therapeutic strategy against

Ebola virus disease (EVD). Several mAbs and antibody cocktails have demonstrated significant

efficacy in preclinical and clinical studies. These antibodies primarily target three main epitopes

on the EBOV-GP: the glycan cap, the GP1/GP2 interface (base), and the receptor-binding site

(RBS) on the GP1 subunit head.

This comparison focuses on some of the most well-characterized and clinically relevant

neutralizing antibodies and cocktails:

mAb114 (Ansuvimab/Ebanga®): A single monoclonal antibody isolated from a human

survivor of the 1995 Kikwit Ebola outbreak.[1]

REGN-EB3 (Inmazeb®): A cocktail of three human monoclonal antibodies: atoltivimab,

maftivimab, and odesivimab.[2][3]
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ZMapp: A cocktail of three chimeric monoclonal antibodies: c2G4, c4G7, and c13C6.[4][5]

KZ52: A human monoclonal antibody isolated from a survivor of the 1995 Kikwit outbreak.[6]

Pan-Ebolavirus Antibodies (e.g., 2G1): Antibodies designed to neutralize multiple species of

Ebolavirus.[7][8]

Quantitative Performance Comparison
The following tables summarize the in vitro neutralization potency and in vivo protective

efficacy of selected EBOV-GP neutralizing antibodies based on published data.

Antibody/C
ocktail

Target
Epitope

Virus Strain Assay
IC50
(µg/mL)

Citation

mAb114

(Ansuvimab)

GP1 Head

(RBS)

Zaire

ebolavirus

Pseudovirus

Neutralization
0.0547 [9]

REGN3479

(from REGN-

EB3)

Fusion Loop
Zaire

ebolavirus

Pseudovirus

Neutralization
0.0259 [9]

KZ52

GP1/GP2

Interface

(Base)

Zaire

ebolavirus

Pseudovirus

Neutralization
0.05 - 0.3 [10]

1A2 GP1 Head
Zaire

ebolavirus

Pseudovirus

Neutralization
0.00048 (nM) [7]

1D5 GP1 Head
Zaire

ebolavirus

Pseudovirus

Neutralization
0.00155 (nM) [7]

m8C4 Glycan Cap
Zaire

ebolavirus

VSV-EBOV

GP-Luc
~20 [11]

Table 1: In Vitro Neutralization Potency of EBOV-GP Antibodies. IC50 values represent the

concentration of antibody required to inhibit 50% of viral activity. Lower values indicate higher

potency.
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Antibody/C
ocktail

Animal
Model

Challenge
Virus

Treatment
Regimen

Survival
Rate (%)

Citation

REGN-EB3
Human

(PALM trial)

Zaire

ebolavirus

Single IV

infusion
66.5 [2][10]

mAb114
Human

(PALM trial)

Zaire

ebolavirus

Single IV

infusion
64.9 [1][9]

ZMapp
Human

(PALM trial)

Zaire

ebolavirus

Three IV

infusions
48.7 [9]

5D2, 5E6,

7C9 (mAbs)
Mouse

Mouse-

adapted Zaire

ebolavirus

100 µg, 1 day

pre-infection
73-87 [12]

Combination

of m8C4 and

FVM09

Mouse Ebola virus Not specified 100 [13]

Table 2: In Vivo Protective Efficacy of EBOV-GP Antibodies. Survival rates from preclinical and

clinical studies are presented.

Experimental Protocols
Pseudovirus Neutralization Assay (PVNA)
This assay is a common method to determine the neutralizing activity of antibodies in a BSL-2

setting.[14]

Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the EBOV-GP

and a lentiviral or vesicular stomatitis virus (VSV) backbone plasmid that lacks its native

envelope protein and contains a reporter gene (e.g., luciferase or GFP).

Antibody Dilution: Prepare serial dilutions of the monoclonal antibody to be tested.

Neutralization Reaction: Incubate the pseudovirus particles with the diluted antibodies for 1

hour at 37°C.
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Infection: Add the antibody-virus mixture to target cells (e.g., Vero E6) and incubate for 48-72

hours.

Readout: Measure the reporter gene expression (luciferase activity or GFP fluorescence).

IC50 Calculation: The IC50 value is calculated as the antibody concentration that causes a

50% reduction in reporter gene expression compared to the control (virus only).[7]

Plaque Reduction Neutralization Test (PRNT)
This is the gold standard for measuring virus neutralization and requires a BSL-4 facility for live

Ebola virus.

Virus Preparation: A known titer of live Ebola virus is used.

Antibody Dilution: Serial dilutions of the test antibody are prepared.

Neutralization: The virus is incubated with the antibody dilutions for 1 hour at 37°C.

Infection of Monolayers: The virus-antibody mixtures are added to confluent monolayers of

susceptible cells (e.g., Vero E6) in multi-well plates.

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with

a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells,

forming localized plaques.

Incubation and Staining: The plates are incubated for several days to allow for plaque

formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the

plaques.

Plaque Counting: The number of plaques in each well is counted.

PRNT50 Calculation: The PRNT50 is the antibody dilution that reduces the number of

plaques by 50% compared to the virus control.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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